molecular formula C11H11BrO3 B13161057 Methyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate

Methyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate

Cat. No.: B13161057
M. Wt: 271.11 g/mol
InChI Key: YYGBTCCTEKJRNH-UHFFFAOYSA-N
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Description

Methyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate: is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a bromophenyl group and a methyloxirane ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Epoxidation of Alkenes: One common method for preparing methyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate involves the epoxidation of alkenes. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale epoxidation and bromination processes, utilizing continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromophenyl group to a phenyl group or other derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, to form new compounds.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Methyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: This compound is utilized in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.

Medicine:

    Drug Development: It serves as a precursor in the development of novel therapeutic agents, particularly in the field of oncology and anti-inflammatory drugs.

Industry:

    Material Science: The compound is employed in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can covalently modify target proteins or nucleic acids. This modification can alter the function of the target molecules, resulting in various biological effects.

Comparison with Similar Compounds

  • Methyl 3-(4-bromophenyl)-3-methyloxirane-2-carboxylate
  • Methyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate
  • Methyl 3-(3-fluorophenyl)-3-methyloxirane-2-carboxylate

Comparison:

  • Bromine vs. Chlorine/Fluorine: The presence of a bromine atom in methyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate imparts unique reactivity compared to its chlorine and fluorine analogs. Bromine is more reactive in substitution reactions, making it a versatile intermediate.
  • Positional Isomers: The position of the halogen atom on the phenyl ring (e.g., 3-bromophenyl vs. 4-bromophenyl) can significantly influence the compound’s reactivity and biological activity.

This compound stands out due to its specific substitution pattern and the presence of the oxirane ring, which provides unique opportunities for chemical modifications and applications in various fields.

Properties

Molecular Formula

C11H11BrO3

Molecular Weight

271.11 g/mol

IUPAC Name

methyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate

InChI

InChI=1S/C11H11BrO3/c1-11(9(15-11)10(13)14-2)7-4-3-5-8(12)6-7/h3-6,9H,1-2H3

InChI Key

YYGBTCCTEKJRNH-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)C(=O)OC)C2=CC(=CC=C2)Br

Origin of Product

United States

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